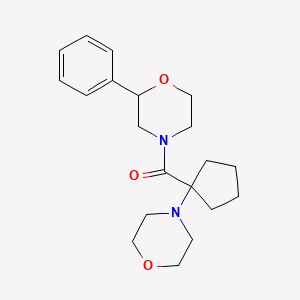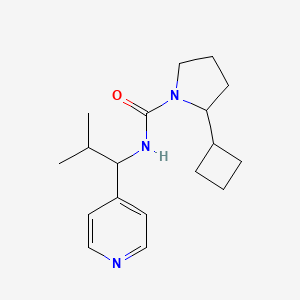
2-cyclobutyl-N-(2-methyl-1-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclobutyl-N-(2-methyl-1-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of compounds known as pyrrolidine carboxamides, which have been shown to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-cyclobutyl-N-(2-methyl-1-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide involves its binding to the dopamine, serotonin, and norepinephrine transporters. By binding to these transporters, the compound inhibits their activity, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the compound's therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and not fully understood. However, studies have shown that the compound has activity against several targets in the brain, including the dopamine, serotonin, and norepinephrine transporters. By modulating the activity of these targets, the compound may have effects on mood, motivation, and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-cyclobutyl-N-(2-methyl-1-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide in lab experiments include its specificity for the dopamine, serotonin, and norepinephrine transporters, which allows for the study of these targets in isolation. Additionally, the compound has been shown to have activity against several targets, which makes it a useful tool for studying the interactions between these targets.
The limitations of using this compound in lab experiments include its complexity and the expertise required for its synthesis. Additionally, the compound's effects on other targets in the brain are not fully understood, which makes it difficult to interpret the results of experiments using the compound.
Direcciones Futuras
For research on 2-cyclobutyl-N-(2-methyl-1-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide include the study of its effects on other targets in the brain, as well as its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, the development of more efficient synthesis methods for the compound could lead to its wider use in the scientific community.
Métodos De Síntesis
The synthesis of 2-cyclobutyl-N-(2-methyl-1-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide involves several steps, including the preparation of the starting materials and the coupling of the pyrrolidine carboxamide with the pyridine moiety. The process is complex and requires a high level of expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2-cyclobutyl-N-(2-methyl-1-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have activity against several targets, including the dopamine transporter, the serotonin transporter, and the norepinephrine transporter. These targets are involved in the regulation of mood, and compounds that modulate their activity have potential applications in the treatment of psychiatric disorders such as depression and anxiety.
Propiedades
IUPAC Name |
2-cyclobutyl-N-(2-methyl-1-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-13(2)17(15-8-10-19-11-9-15)20-18(22)21-12-4-7-16(21)14-5-3-6-14/h8-11,13-14,16-17H,3-7,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEKJSKYMRXZNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=NC=C1)NC(=O)N2CCCC2C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[3-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]methyl]cycloheptanecarboxamide](/img/structure/B7639194.png)
![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639200.png)
![2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide](/img/structure/B7639211.png)
![N-[1-(methylcarbamoyl)cyclopentyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639218.png)
![(3-Phenoxypiperidin-1-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7639220.png)
![1-[3-(1-Aminoethyl)piperidin-1-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7639230.png)
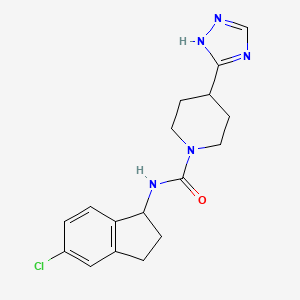

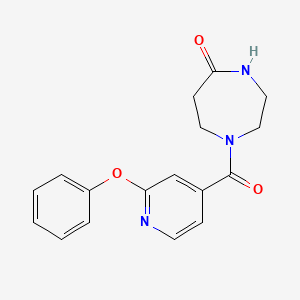

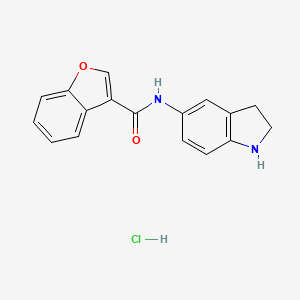
![2,2-dimethyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]thiomorpholine-4-carboxamide](/img/structure/B7639272.png)
